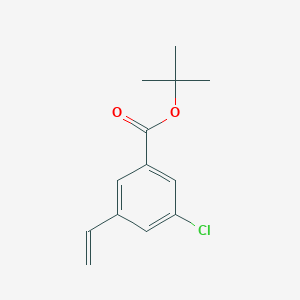
3-Chloro-5-vinyl-benzoic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-vinyl-benzoic acid tert-butyl ester is an organic compound with the molecular formula C13H15ClO2. It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a tert-butyl ester group, and the benzene ring is substituted with a chlorine atom and a vinyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-vinyl-benzoic acid tert-butyl ester typically involves the esterification of 3-Chloro-5-vinyl-benzoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of solid acid catalysts, such as sulfonic acid resins, can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-vinyl-benzoic acid tert-butyl ester undergoes various types of chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: 3-Chloro-5-vinyl-benzoic acid or 3-Chloro-5-vinyl-benzaldehyde.
Reduction: 3-Chloro-5-vinyl-benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-5-vinyl-benzoic acid tert-butyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: The compound is used in the production of polymers and other materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-Chloro-5-vinyl-benzoic acid tert-butyl ester involves its interaction with various molecular targets, depending on the type of reaction it undergoes. For example, in nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, resulting in the formation of a new chemical bond. The vinyl group can participate in addition reactions, forming new carbon-carbon bonds.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-vinyl-benzoic acid: Similar structure but lacks the tert-butyl ester group.
3-Chloro-5-vinyl-benzyl alcohol: Similar structure but has a hydroxyl group instead of the ester group.
3-Chloro-5-vinyl-benzaldehyde: Similar structure but has an aldehyde group instead of the ester group.
Uniqueness
3-Chloro-5-vinyl-benzoic acid tert-butyl ester is unique due to the presence of both the chlorine atom and the vinyl group on the benzene ring, as well as the tert-butyl ester group. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound in various chemical syntheses and applications.
Properties
Molecular Formula |
C13H15ClO2 |
|---|---|
Molecular Weight |
238.71 g/mol |
IUPAC Name |
tert-butyl 3-chloro-5-ethenylbenzoate |
InChI |
InChI=1S/C13H15ClO2/c1-5-9-6-10(8-11(14)7-9)12(15)16-13(2,3)4/h5-8H,1H2,2-4H3 |
InChI Key |
WFQHPWDSROURJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=CC(=C1)C=C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


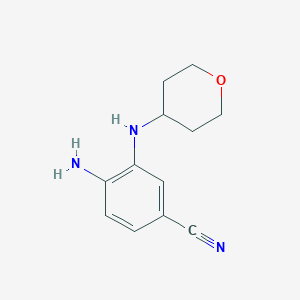

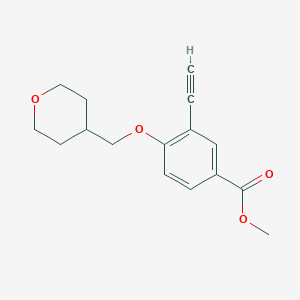

![5-Methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-3,10,19-triol;hydrochloride](/img/structure/B12075079.png)
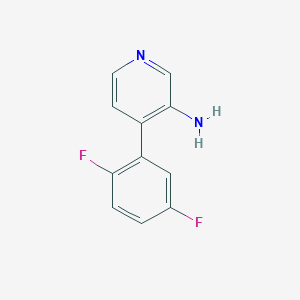
![5'-Bromo-4,4-difluoro-6'-methyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl](/img/structure/B12075094.png)


![5,7-dihydropyrrolo[3,4-b]pyridin-6-yl(piperazin-1-yl)methanone;hydrochloride](/img/structure/B12075114.png)

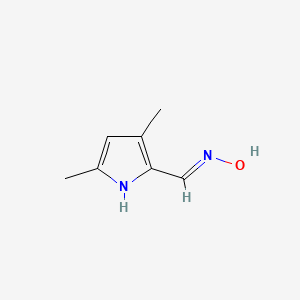
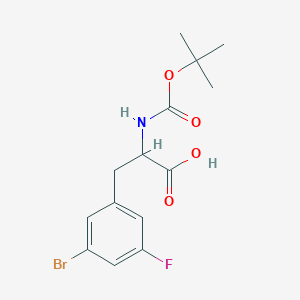
![[[5-(4-Amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate](/img/structure/B12075146.png)
